Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a pyrimidine ring, and various functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions The pyrimidine ring is then synthesized separately and attached to the thiophene ring through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different functional groups.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.
Carboxylate Esters: Compounds with similar ester functional groups but different aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its biological significance, synthesizing data from various studies to provide a comprehensive overview of its properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C16H16ClN3O4S, and it has a molecular weight of approximately 413.9 g/mol. The structure includes a thiophene ring, a pyrimidine moiety, and various functional groups that contribute to its biological activity.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C16H16ClN3O4S |
Molecular Weight | 413.9 g/mol |
Key Functional Groups | Acetyl, carbonyl, thiophene, pyrimidine |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiophene and pyrimidine possess significant antimicrobial properties, potentially effective against a range of bacterial and fungal strains .
- Anticancer Properties : Compounds containing thiophene and pyrimidine rings have been investigated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated selective inhibition of epidermal growth factor receptors (EGFR), which are implicated in various cancers .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .
Case Studies
- Antimicrobial Efficacy : A study conducted on related compounds showed that the presence of both the thiophene and pyrimidine moieties enhanced the antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific strain tested .
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .
- Mechanistic Studies : Further mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .
Properties
Molecular Formula |
C17H18ClN3O4S2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18ClN3O4S2/c1-5-25-16(24)11-8(3)13(9(4)22)27-15(11)21-14(23)12-10(18)7-19-17(20-12)26-6-2/h7H,5-6H2,1-4H3,(H,21,23) |
InChI Key |
JAYJRRPXSYAMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NC(=NC=C2Cl)SCC |
Origin of Product |
United States |
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